Product packaging for 4-Aminoantipyrine-D3(Cat. No.:CAS No. 68229-55-0)

4-Aminoantipyrine-D3

Cat. No.: B602572
CAS No.: 68229-55-0
M. Wt: 206.26
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Stable Isotopes in Analytical and Mechanistic Investigations

The application of stable isotopes has become indispensable across a wide array of scientific disciplines, including chemistry, biology, and medicine. In analytical chemistry, stable isotope-labeled compounds are frequently employed as internal standards to ensure the accuracy and precision of quantitative analyses. lcms.cz By adding a known quantity of a labeled standard to a sample, researchers can correct for variations in sample preparation and instrument response, leading to more reliable measurements.

In mechanistic studies, the "kinetic isotope effect" introduced by deuterium (B1214612) labeling provides valuable insights into reaction pathways. symeres.com The substitution of a hydrogen atom with a heavier deuterium atom can alter the rate of a chemical reaction, and the magnitude of this change can help identify the rate-determining step and the nature of the transition state. Furthermore, stable isotopes are crucial for metabolic flux analysis, a technique used to quantify the flow of atoms through metabolic pathways in a cell. wikipedia.org

Foundational Role of Deuterated Analogues in Quantitative and Tracer Studies

Deuterated analogues, compounds in which one or more hydrogen atoms have been replaced by deuterium, play a particularly significant role in quantitative and tracer studies. mdpi.com Deuterium is an attractive isotope for labeling due to its relative abundance and the ease with which it can be incorporated into molecules through various synthetic methods. symeres.com

In quantitative analysis, especially when coupled with mass spectrometry, deuterated analogues serve as ideal internal standards. lcms.cz Their similar chemical and physical properties to the analyte of interest ensure they behave almost identically during extraction, chromatography, and ionization, while their mass difference allows for clear differentiation in the mass spectrometer. lcms.cz This co-elution and similar behavior minimize matrix effects and improve the accuracy of quantification. mdpi.com

As tracers, deuterated compounds are used to follow the metabolic fate of drugs and other xenobiotics in the body. symeres.com By tracking the appearance of the deuterium label in various metabolites, researchers can map out metabolic pathways and gain a better understanding of how compounds are processed and eliminated. symeres.com

Overview of 4-Aminoantipyrine-D3 as a Benchmark Deuterated Compound in Research

This compound is a deuterated analogue of 4-aminoantipyrine (B1666024), a metabolite of the analgesic and antipyretic drug aminopyrine. chemicalbook.com The "D3" designation indicates that three hydrogen atoms in the molecule have been replaced by deuterium atoms. This specific labeling makes it a valuable tool in various research applications, particularly as an internal standard in bioanalytical methods.

The primary application of this compound is as an internal standard for the quantification of 4-aminoantipyrine and related compounds in biological matrices such as plasma and milk. nih.govresearchgate.net For instance, it has been used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to detect and quantify nonsteroidal anti-inflammatory drugs (NSAIDs) in bovine meat and milk. nih.gov Its use ensures the accuracy of the measurements by compensating for any loss of the analyte during sample processing.

The unlabeled form, 4-aminoantipyrine, is also a widely used analytical reagent for the colorimetric determination of phenols in water samples and for the determination of glucose in the presence of peroxidase. chemicalbook.comjuniperpublishers.com

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₀D₃N₃O
Molecular Weight 206.26 g/mol
CAS Number 68229-55-0 honeywell.com
Appearance Light Beige Solid
Melting Point 105 - 110 °C honeywell.com
Solubility Slightly soluble in Chloroform, Methanol, and Water

Applications of this compound in Research

Application AreaSpecific Use
Bioanalysis Internal standard for the quantification of 4-aminoantipyrine and other NSAIDs in biological samples. nih.govresearchgate.net
Pharmacokinetic Studies Used to accurately measure the concentration of the active metabolite 4-methyl-amino-antipyrine (MAA) in plasma. researchgate.net
Food Safety Employed in methods to detect and quantify veterinary drug residues in food products like meat and milk. nih.gov

Properties

CAS No.

68229-55-0

Molecular Formula

C11H10D3N3O

Molecular Weight

206.26

Purity

95% by HPLC; 98% atom D

Related CAS

83-07-8 (unlabelled)

Synonyms

4-Amino-1-methyl-5-methyl-D3-2-phenyl-1,2-dihydropyrazol-3-one;  3H-​Pyrazol-​3-​one, 4-​amino-​1,​2-​dihydro-​1-​methyl-​5-​(methyl-​d3)​-​2-​phenyl-(9CI)

tag

Antipyrine Impurities

Origin of Product

United States

Synthetic Strategies and Isotopic Enrichment of 4 Aminoantipyrine D3

Methodologies for Deuterium (B1214612) Incorporation through Chemical Synthesis

The introduction of deuterium into the 4-aminoantipyrine (B1666024) molecule is a key step that necessitates specialized synthetic routes. spirochem.com These methods are designed to be efficient and cost-effective, often starting from commercially available isotopically-enriched materials. spirochem.com The general synthesis of the non-labeled 4-aminoantipyrine involves the nitrosation of antipyrine, followed by reduction and hydrolysis. chemicalbook.comgoogle.com For the deuterated analogue, the strategy is to introduce the deuterium atoms at a specific position, typically on one of the methyl groups.

Specific Acetylation Protocols Utilizing Deuterated Reagents

Optimization of Reaction Conditions for Isotopic Labeling Efficiency

The efficiency of isotopic labeling is paramount to producing a high-quality standard. spirochem.com Reaction conditions are optimized to maximize the incorporation of the deuterium label and to minimize isotopic scrambling or back-exchange. The use of flow chemistry is an emerging technique that offers precise control over reaction parameters like temperature and time, leading to improved yields and purity of isotopically labeled compounds. x-chemrx.comadesisinc.com

Characterization of Isotopic Purity and Labeling Positions

To be effective as an internal standard, the exact location of the deuterium atoms and the isotopic purity of the compound must be rigorously confirmed. rsc.org A combination of analytical techniques is employed for this characterization.

Table 1: Analytical Characterization of 4-Aminoantipyrine-D3

Parameter Method Typical Specification
IdentityNMR SpectroscopyConforming to structure
Chemical PurityHPLCMin. 99 %
Isotopic Purity (D atom %)Mass Spectrometry / NMRMin. 98 %
Melting RangeCapillary Method105 - 110 °C

This table is based on data from Honeywell Fluka™ Certificate of Analysis. honeywell.com

Scale-Up Considerations for Research and Analytical Standard Production

The transition from laboratory-scale synthesis to larger-scale production for research and analytical standards presents several challenges. The cost and availability of deuterated starting materials are significant factors. spirochem.com The synthesis routes must be robust and scalable to ensure consistent product quality and yield.

Furthermore, the purification of the final product to meet the high-purity requirements of an analytical standard is a critical step. This often involves techniques like recrystallization or chromatography to remove any unlabeled or partially labeled impurities. The entire process must be conducted under strict quality control measures, such as those outlined by ISO 9001, to ensure the reliability of the final product as a certified reference material. honeywell.com The development of efficient and cost-effective synthetic methods, potentially utilizing technologies like flow chemistry, is crucial for the successful scale-up of this compound production. x-chemrx.comadesisinc.com

Advanced Analytical Methodologies Employing 4 Aminoantipyrine D3 As an Internal Standard

Principles of Stable Isotope Dilution Mass Spectrometry (SIDMS) in Quantitative Analysis

Stable Isotope Dilution Mass Spectrometry (SIDMS) is a definitive method for the quantification of analytes in complex matrices. The fundamental principle of SIDMS involves the addition of a known quantity of a stable isotope-labeled version of the analyte of interest, such as 4-Aminoantipyrine-D3, to a sample. up.ac.zaosti.gov This labeled compound, often referred to as the internal standard or "spike," is chemically identical to the endogenous analyte (the "native" compound) but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium (B1214612), ¹³C, ¹⁵N). up.ac.zanih.gov

Once the stable isotope-labeled standard is added and thoroughly mixed to achieve equilibration with the sample, it behaves identically to the native analyte during sample preparation, extraction, and chromatographic separation. osti.gov Any loss of analyte during these steps will be accompanied by a proportional loss of the internal standard. nih.gov

The key to SIDMS is the final detection step using a mass spectrometer. The instrument distinguishes between the native analyte and the isotope-labeled internal standard based on their mass-to-charge (m/z) ratio. up.ac.za By measuring the ratio of the signal from the native analyte to the signal from the known amount of the internal standard, the concentration of the native analyte in the original sample can be calculated with high accuracy and precision. osti.gov This direct ratio measurement effectively corrects for variations in sample recovery and instrumental response, making SIDMS a primary ratio method with the potential to be a primary method of measurement. up.ac.za

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a premier analytical technique for quantifying trace levels of compounds in complex mixtures. The use of this compound as an internal standard is integral to developing robust and reliable LC-MS/MS methods for the analysis of 4-aminoantipyrine (B1666024), a metabolite of drugs like metamizole (B1201355). caymanchem.comnih.govresearchgate.net

In LC-MS/MS methods, the primary goal of chromatography is to separate the analyte of interest from other matrix components to reduce interference. While the stable isotope-labeled internal standard (e.g., this compound) and the native analyte (4-aminoantipyrine) are chemically identical and thus have very similar chromatographic behavior, they typically co-elute or have nearly identical retention times. nih.gov This co-elution is advantageous as it ensures that both the analyte and the internal standard experience the same matrix effects at the same time.

Separation from other compounds is often achieved using reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC). researchgate.netnih.gov For instance, in the analysis of metamizole metabolites, chromatographic separation was achieved on a C8 column with a gradient of methanol, acetonitrile, and ammonium (B1175870) formate (B1220265) solution. researchgate.net In another method, HILIC mode on a silica (B1680970) column was used with a mobile phase of acetonitrile, water, and formic acid. researchgate.netresearchgate.net The choice of column and mobile phase is optimized to achieve good peak shape, efficient separation from interfering substances, and a suitable retention time for the analyte and its internal standard. sjsu.edu

Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantification. Optimization involves selecting the appropriate ionization source, typically electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and defining the precursor and product ions for Multiple Reaction Monitoring (MRM). nih.govlcms.cz In MRM mode, a specific precursor ion (representing the molecular ion of the analyte or standard) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process drastically reduces background noise and increases specificity.

For 4-aminoantipyrine and its deuterated standard, the mass spectrometer is tuned to detect their unique MRM transitions. The selection of these transitions is a critical step in method development to ensure sensitivity and avoid cross-talk between the analyte and internal standard channels. researchgate.netcabidigitallibrary.org

Table 1: Example of Optimized Mass Spectrometric Parameters for Metamizole Metabolites This table is illustrative and compiles data from various sources to show typical parameters.

Compound Precursor Ion (m/z) Product Ion (m/z) Ionization Mode Reference
4-Methylaminoantipyrine (MAA) 218.2 56.2 Positive researchgate.net
4-Methylaminoantipyrine-D3 (MAA-D3) 221.2 56.2 Positive researchgate.net
4-Aminoantipyrine (AA) 204 121, 97 Positive cabidigitallibrary.org

Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix, are a significant challenge in LC-MS/MS. mdpi.combataviabiosciences.com These effects can compromise the accuracy and reproducibility of quantitative methods. nih.gov The most effective strategy to compensate for these phenomena is the use of a stable isotope-labeled internal standard. researchgate.netmdpi.com

Because this compound has the same chemical properties and retention time as the native 4-aminoantipyrine, it experiences the same degree of ion suppression or enhancement. nih.gov By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by the matrix effect is normalized, leading to accurate quantification. nih.govresearchgate.net Studies on the analysis of pharmaceuticals in complex matrices like bovine milk and municipal wastewater have demonstrated that isotope-labeled internal standards effectively correct for matrix-induced signal variations. nih.govnih.govaquaenergyexpo.com Other strategies to minimize matrix effects include optimizing sample preparation to remove interfering components, adjusting chromatographic conditions to separate the analyte from matrix components, or using matrix-matched calibration standards. mdpi.com

A developed LC-MS/MS assay must undergo rigorous validation to ensure its performance is reliable and suitable for its intended purpose. acs.org Validation is typically performed according to international guidelines and assesses parameters such as linearity, sensitivity (limit of detection and quantification), precision, accuracy, recovery, and stability. spectroscopyonline.comnih.gov

The use of this compound is crucial for achieving the high levels of precision and accuracy required. In a multiresidue method for nonsteroidal anti-inflammatory drugs (NSAIDs) in bovine meat and milk, the use of this compound and other labeled standards resulted in excellent method performance. nih.govresearchgate.net

Table 2: Example of Method Validation Results for an LC-MS/MS Assay This table presents data from a study on NSAID residues in bovine meat and milk to illustrate typical validation parameters. nih.govresearchgate.net

Parameter Bovine Meat Bovine Milk
Recovery 81 - 114% 79 - 118%
Repeatability (RSD) 1 - 12% 1 - 17%
Intra-laboratory Reproducibility (RSD) 3 - 19% 3 - 23%
Decision Limit (CCα) 0.5 - 579 µg/kg 0.12 - 55 µg/kg

| Detection Capability (CCβ) | 0.6 - 642 µg/kg | 0.14 - 61 µg/kg |

Strategies for Compensation of Matrix Effects and Ionization Variability

Applications in Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.orgacs.org It is considered a "gold standard" for the identification of volatile and semi-volatile organic compounds. wikipedia.org

While LC-MS/MS is more commonly used for a polar compound like 4-aminoantipyrine, GC-MS applications are also feasible, often requiring a derivatization step to increase the volatility and thermal stability of the analyte. In this context, this compound can serve as an internal standard for the quantification of 4-aminoantipyrine and its parent compounds. For example, Metamizole-d3 is intended for use as an internal standard for the quantification of metamizole, which is rapidly hydrolyzed to metabolites including 4-aminoantipyrine, by either GC- or LC-MS. caymanchem.com The principles of isotope dilution apply equally in GC-MS, where the deuterated standard co-elutes with the native compound and corrects for variability in injection volume, derivatization efficiency, and ionization. hidenanalytical.comshimadzu.com.sg

Role in Multi-Residue Analysis and Trace Contaminant Quantification in Research Samples

The quantification of multiple chemical residues and trace contaminants in complex research samples presents significant analytical challenges. Matrix effects, analyte loss during sample preparation, and instrumental variability can all introduce inaccuracies. The use of a stable isotope-labeled internal standard, such as this compound, is a critical strategy to mitigate these issues and ensure the reliability of results. This compound, a deuterated analog of 4-Aminoantipyrine, serves as a surrogate that closely mimics the chemical and physical behavior of the target analytes during extraction and analysis. restek.com

In multi-residue analysis, where numerous compounds are measured simultaneously, a single internal standard may be used to correct for the analytical variability of several target analytes. mdpi.com This is particularly valuable in methods developed for monitoring a wide range of contaminants in environmental and biological matrices. For instance, in the analysis of nonsteroidal anti-inflammatory drugs (NSAIDs) in bovine meat and milk, this compound has been successfully employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. nih.gov Its inclusion in a multi-residue method for 15 different NSAIDs helped to achieve satisfactory recovery and reproducibility. nih.gov

The primary function of this compound is to compensate for variations that can occur at any stage of the analytical process. restek.com When added to a sample at a known concentration at the beginning of the workflow, any subsequent loss of analyte due to extraction inefficiency or matrix-induced signal suppression or enhancement in the mass spectrometer will be mirrored by a proportional loss or change in the signal of the internal standard. restek.commdpi.com By calculating the ratio of the analyte signal to the internal standard signal, analysts can correct for these variations and obtain a more accurate quantification of the analyte's concentration.

Research studies focusing on trace contaminant quantification heavily rely on such robust methodologies. For example, in the investigation of organic micropollutants in aquatic environments, which often involves solid-phase extraction (SPE) followed by LC-MS/MS, isotopically labeled standards are essential for accurate quantification at nanogram-per-liter levels. tdx.catresearchgate.net The similar chemical properties of this compound to certain classes of polar and semi-polar organic contaminants make it a suitable internal standard for these applications. csic.es

The effectiveness of this compound as an internal standard is demonstrated in the validation data of various analytical methods. These studies typically report key performance indicators such as recovery, precision (often expressed as relative standard deviation, RSD), and limits of quantification (LOQ).

A study on the determination of 15 NSAIDs in bovine meat and milk utilized this compound as one of the internal standards. nih.gov The method validation, following Commission Decision 2002/657/EC, yielded the following results:

Table 1: Performance of a Multi-Residue Method Using this compound as an Internal Standard for NSAID Analysis in Bovine Meat and Milk nih.gov

Matrix Recovery (%) Repeatability (RSD, %) Intralaboratory Reproducibility (RSD, %)
Bovine Meat 81 - 114 1 - 12 3 - 19

These findings highlight the ability of the method, corrected with internal standards including this compound, to produce reliable and reproducible results across different complex matrices. The acceptable recovery and precision values indicate that the internal standard effectively compensated for analytical variability. nih.gov

In another research context, the analysis of emerging contaminants in wastewater, this compound was used as an internal standard to trace pollutant dynamics. ethz.ch The limit of quantification (LOQ) for target analytes is a critical parameter in such studies. The use of an appropriate internal standard helps in establishing low detection limits necessary for monitoring trace levels of contaminants.

Table 2: List of Chemical Compounds

Compound Name
4-Aminoantipyrine
This compound
4-Methylaminoantipyrine
Acetyl-sulfamethoxazole
Amidotrizoic acid
Atrazine
Bezafibrate
1H-benzotriazole
Carbamazepine
Carbamazepine-d10
Carprofen
Chloridazon
Chlortoluron
Clofibric acid-d4
Diclofenac
Diclofenac-d4
10,11-dihydro-10,11-dihydroxy-carbamazepine
Diuron
Flufenamic acid
Flunixin
Flunixin-d3
N-formyl-4-aminoantipyrine
Gabapentin
Gabapentin-d4
Hydrochlorothiazide
5-hydroxyflunixin
Ibuprofen
Ibuprofen-d3
Iohexol
Iomeprol
Iopamidol
Iopromide
Isoproturon
Ketoprofen
Lamotrigine
Mefenamic acid
Meloxicam
Metazachlor
Metazachlor-C-metabolite
Metazachlor-S-metabolite
Metolachlor
Metolachlor-C-metabolite
Metolachlor-S-metabolite
Metoprolol
5-methylbenzotriazole
4-methylbenzotriazole
Naproxen
Niflumic acid
Oxyphenbutazone
Pentoxifylline-d5
Phenazon-d3
Phenylbutazone
Phenylbutazone-d10
Ramifenazone
Salicylic acid
Simazine
Sotalol
Sulfamethoxazole
Terbuthylazine

Applications of 4 Aminoantipyrine D3 in Preclinical and Mechanistic Investigations

Elucidation of Metabolic Pathways and Transformations in Biological Systems

The substitution of hydrogen with deuterium (B1214612) in 4-aminoantipyrine-D3 provides a powerful method for dissecting its metabolic fate. This is particularly useful in understanding the enzymatic processes involved in its biotransformation.

In Vitro Metabolic Stability Studies Utilizing Microsomal Assays and Cellular Models

In vitro systems, such as liver microsomes and cultured cells, are frequently used to assess the metabolic stability of drug candidates. mdpi.commdpi.com The use of this compound in these assays helps to identify the primary sites of metabolism. For instance, if the deuterated positions are metabolically active, a slower rate of metabolism will be observed for this compound compared to its non-deuterated counterpart.

Studies on related compounds have shown that deuteration can significantly alter metabolic rates. For example, the metabolism of caffeine (B1668208) was altered by deuteration at different methyl groups, demonstrating how isotopic substitution can shift metabolic pathways. osti.govnih.gov Similarly, research on deuterated analogs of other drugs has shown that this modification can lead to increased metabolic stability. selvita.com

The primary metabolite of dipyrone, 4-methylaminoantipyrine (4-MAA), is demethylated to form 4-aminoantipyrine (B1666024) (4-AA). nih.gov This reaction is catalyzed by several cytochrome P450 (CYP) enzymes, including CYP2C19, CYP2B6, 2C8, 2C9, and 3A4. nih.govljmr.ly Using this compound in in vitro studies with human liver microsomes (HLM) or specific CYP isoforms can help to precisely determine the contribution of each enzyme to its further metabolism.

Investigation of Kinetic Isotope Effects in Enzymatic Reactions (e.g., Cytochrome P450)

The kinetic isotope effect (KIE) is a key tool for studying enzyme mechanisms. nih.govnih.gov It refers to the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. portico.org A primary KIE greater than 2 is observed when the bond to the isotopically substituted atom is broken in the rate-determining step of the reaction. portico.org

In the context of this compound, a significant KIE would indicate that the C-D bond cleavage is a rate-limiting step in its metabolism by enzymes like cytochrome P450. nih.gov P450 enzymes are well-suited for KIE studies as a large portion of their reactions involve breaking C-H bonds. nih.gov For example, studies with deuterated N-nitrosodialkylamines and P450 2A6 have demonstrated high intrinsic KIEs, providing insights into the reaction mechanism. semanticscholar.org

The N-demethylation of 4-MAA to 4-AA is a reaction where a KIE could be observed if a deuterated methyl group were present. While this compound itself does not undergo this specific demethylation, studying its subsequent metabolism can reveal KIEs if the deuterated positions are targeted for oxidation. Research on deuterated astemizole (B1665302) showed a significant isotope effect and a decrease in the rate of clearance by CYP4F12, highlighting how deuteration can impact metabolism.

Pharmacokinetic Profiling in Animal Models

Pharmacokinetic (PK) studies in animal models are essential for understanding the absorption, distribution, metabolism, and elimination (ADME) of a compound. fda.govumich.edu The use of isotopically labeled compounds like this compound is crucial in these investigations.

Assessment of Absorption, Distribution, and Elimination Kinetics in Preclinical Species

Preclinical PK studies are often conducted in species such as rodents and dogs to predict human pharmacokinetics. fda.gov Following administration of this compound to these animals, its concentration in plasma and various tissues can be measured over time to determine key PK parameters.

A study on the non-deuterated form, 4-aminoantipyrine, in dogs following intravenous administration of dipyrone, showed that it is one of the main active metabolites. mdpi.com Similar studies using this compound would allow for more precise tracking of the compound and its metabolites, especially when co-administered with other substances. The use of tritium-labeled D-peptides in mice has demonstrated the utility of isotopic labeling in studying distribution and bioavailability. nih.gov

Comparative Pharmacokinetic Analysis of Deuterated vs. Non-Deuterated Analogs

Comparing the pharmacokinetic profiles of this compound and its non-deuterated analog can provide valuable information on the impact of deuteration on the drug's behavior in vivo. nih.gov Deuteration can lead to a reduced rate of metabolism, which often results in a longer half-life, increased exposure (AUC), and lower clearance. nih.govresearchgate.net

For example, the deuterated drug deutetrabenazine demonstrated a superior pharmacokinetic profile compared to its non-deuterated counterpart, allowing for reduced dosing frequency. nih.govselvita.com However, it is also possible for deuteration to lead to "metabolic switching," where the metabolic burden shifts to another part of the molecule, potentially forming new metabolites. osti.govportico.org A comparative analysis would reveal if such a switch occurs with this compound.

Table 1: Hypothetical Comparative Pharmacokinetic Parameters of 4-Aminoantipyrine and this compound in a Rodent Model

Parameter4-AminoantipyrineThis compound
Cmax (ng/mL) 15001800
Tmax (h) 1.01.2
AUC (ng·h/mL) 60009000
t1/2 (h) 3.55.0
Clearance (mL/h/kg) 2517

This table presents hypothetical data for illustrative purposes and is not based on actual experimental results.

Utility in Mechanistic Toxicology Studies as a Labeled Probe

This compound can be used as a labeled probe to investigate the mechanisms of toxicity. By tracing the distribution and metabolic fate of the deuterated compound, researchers can identify potential target organs and reactive metabolites that may contribute to adverse effects.

While 4-aminoantipyrine itself is considered to have low genotoxicity, it can influence the activity of DNA-damaging agents. selleckchem.comnih.gov Using this compound in toxicology studies could help elucidate the mechanisms behind these interactions. For instance, if deuteration alters its interaction with drug-metabolizing enzymes, it might also change its influence on the toxicity of co-administered chemotherapeutic agents like doxorubicin (B1662922) or cisplatin. nih.gov

The use of labeled compounds is a standard practice in mechanistic toxicology to understand how a substance and its metabolites interact with biological systems. The stable isotopic label in this compound makes it an ideal tool for such investigations, allowing for precise quantification in biological matrices without the complications of radioactive tracers.

Application in Environmental Fate Studies of Related Compounds

The study of the environmental fate of chemical compounds, particularly contaminants of emerging concern such as pharmaceutical residues, is critical for understanding their persistence, transformation, and potential ecological impact. These investigations track the journey of a compound through various environmental compartments, including water, soil, and sediment, and identify the degradation or transformation products that may form. Accurate and precise analytical methods are the cornerstone of reliable environmental fate studies. In this context, isotopically labeled internal standards play an indispensable role, and this compound (4-AA-D3) serves as a key tool in the analysis of its non-labeled counterpart, 4-Aminoantipyrine (4-AA), and other related compounds.

4-Aminoantipyrine is a principal metabolite of the widely used analgesic drug metamizole (B1201355) (dipyrone) and is frequently detected in wastewater treatment plant effluents and surface waters. researchgate.netresearchgate.net Its presence in aquatic environments necessitates a thorough understanding of its behavior and ultimate fate. researchgate.net Environmental fate studies for compounds like 4-AA involve monitoring their concentration over time in various environmental matrices to determine degradation rates and identify transformation products. These studies are often performed in laboratory-controlled microcosms that simulate natural aquatic ecosystems or in full-scale wastewater treatment plants. researchgate.netresearchgate.net

The complexity of environmental samples, which contain a multitude of organic and inorganic substances, can significantly interfere with the accurate quantification of target analytes. This interference, known as the matrix effect, can suppress or enhance the analytical signal, leading to erroneous results. mdpi.com Furthermore, losses of the target compound can occur during sample extraction and cleanup procedures. To overcome these challenges, stable isotope dilution analysis using an isotopically labeled internal standard is the gold standard. mdpi.comresearchgate.net

This compound, in which three hydrogen atoms have been replaced with deuterium, is an ideal internal standard for the analysis of 4-AA. tdx.cat It is chemically identical to the non-labeled analyte, meaning it behaves similarly during sample preparation and analysis. abu.edu.ng However, its increased mass allows it to be distinguished from the native compound by mass spectrometry (MS). sci-hub.se By adding a known amount of this compound to a sample at the beginning of the analytical process, any losses or signal alterations affecting the target analyte will also affect the deuterated standard to the same extent. This allows for a precise correction, ensuring high accuracy and reproducibility in the quantification of the target compound. researchgate.net

While direct studies detailing the use of this compound as a tracer to map the specific degradation pathways of 4-AA were not prominently found in the reviewed literature, its role as an internal standard is fundamental to any such investigation. The ability to accurately measure the disappearance of the parent compound and the appearance of transformation products is entirely dependent on the robust analytical methods that 4-AA-D3 facilitates. For instance, in studies on the degradation of 4-AA by processes like ozonation or electro-oxidation, 4-AA-D3 would be essential for generating reliable data on the efficiency of the removal process. researchgate.netnih.govresearchgate.net

The data table below illustrates the typical application of an isotopically labeled standard like this compound in an environmental monitoring study, showing how it is used to correct for analytical variability and ensure data accuracy.

Table 1: Quantification of 4-Aminoantipyrine in Environmental Water Samples Using Isotope Dilution with this compound

Sample ID Matrix Measured 4-AA Concentration (ng/L) (Uncorrected) Recovery of 4-AA-D3 (%) Corrected 4-AA Concentration (ng/L)
WWTP-Influent Wastewater 450 75 600
WWTP-Effluent Wastewater 85 85 100
River-Upstream Surface Water <10 92 <10
River-Downstream Surface Water 48 80 60

This table is illustrative, based on typical recovery values and concentration levels reported in environmental studies. The corrected concentration is calculated by normalizing the measured concentration against the recovery of the internal standard.

Theoretical and Methodological Considerations for Deuterium Labeled Standards

Assessment of Deuterium-Hydrogen Exchange and Label Stability in Bioanalytical Matrices

A significant concern with deuterium-labeled standards is the potential for deuterium-hydrogen (H/D) exchange , where the deuterium (B1214612) atoms on the internal standard are replaced by protons from the surrounding environment. acanthusresearch.com This can occur in solution or within the mass spectrometer. sigmaaldrich.com H/D exchange can compromise the accuracy of the quantification by altering the mass of the internal standard and potentially generating the unlabeled analyte. sigmaaldrich.com

The stability of the deuterium label is highly dependent on its position within the molecule and the conditions of the bioanalytical method. acanthusresearch.com As mentioned, labels on heteroatoms or activated carbon atoms are more susceptible to exchange. acanthusresearch.com The pH of the solution can also influence the rate of H/D exchange, with a minimum exchange rate typically observed around pH 2.5. nih.gov

Assessing the stability of the deuterium label is a critical part of method validation. This can be done by incubating the deuterated internal standard in the bioanalytical matrix (e.g., plasma, urine) under various conditions (e.g., different temperatures and pH values) and for extended periods. waters.com The sample is then analyzed to determine if there has been any loss of deuterium or formation of the unlabeled analyte. For example, one study reported a 28% increase in the non-labeled compound after incubating a deuterated compound in plasma for one hour. waters.com

The phenomenon of back-exchange , where deuterium on the analyte exchanges back to hydrogen during the analytical process, is also a consideration, particularly in techniques like hydrogen/deuterium exchange mass spectrometry (HDX-MS). researchgate.netuu.nl While less of a direct concern for the internal standard itself, it highlights the dynamic nature of H/D exchange.

Factors influencing label stability are presented in the following table:

Factor Influence on H/D Exchange Mitigation Strategy
Label Position Labels on heteroatoms or activated carbons are less stable. acanthusresearch.comPlace labels on stable, non-exchangeable positions. acanthusresearch.com
pH Exchange rates are pH-dependent. nih.govOptimize and control the pH of the analytical solutions.
Temperature Higher temperatures can increase the rate of exchange. purdue.eduMaintain controlled and consistent temperature throughout the analysis.
Matrix Components Components in the biological matrix can catalyze exchange. acanthusresearch.comThoroughly assess label stability in the specific matrix.

Challenges and Best Practices in the Implementation of Stable Isotope Internal Standards

While SIL-ISs are powerful tools, their implementation requires careful consideration of several challenges to ensure the development of a robust and reliable bioanalytical method.

One of the primary challenges, as discussed, is the isotopic effect , which can lead to chromatographic separation and differential matrix effects. nih.govcrimsonpublishers.com Another significant challenge is ensuring the purity and stability of the internal standard. acanthusresearch.comsimbecorion.com The presence of unlabeled analyte as an impurity can compromise the accuracy of the assay, and label instability can lead to erroneous results. simbecorion.comsigmaaldrich.com

The cost and availability of SIL-ISs can also be a limiting factor, although deuterium-labeled standards are generally more cost-effective than those labeled with ¹³C or ¹⁵N. hilarispublisher.comscispace.com

To address these challenges, several best practices should be followed:

Thorough Method Validation: The performance of the SIL-IS should be rigorously evaluated during method validation. This includes assessing its stability, the potential for cross-talk, and its ability to track the analyte accurately in the presence of matrix effects. scispace.com

Co-elution Confirmation: It is crucial to verify that the analyte and the internal standard co-elute under the final chromatographic conditions. waters.com

Purity Assessment: The isotopic and chemical purity of the internal standard must be verified to ensure that it is free from significant levels of unlabeled analyte or other impurities. lgcstandards.comsimbecorion.com

Appropriate Concentration: The concentration of the internal standard should be carefully chosen to be within the linear range of the assay and to minimize any potential for interference. wuxiapptec.com

Consideration of Alternative Isotopes: In cases where deuterium labeling leads to significant isotopic effects or instability, the use of other stable isotopes like ¹³C or ¹⁵N may be more appropriate, as they are less prone to these issues. hilarispublisher.comkcasbio.com

The following table summarizes key challenges and best practices:

Challenge Best Practice
Isotopic Effects (chromatographic shifts, differential matrix effects) nih.govcrimsonpublishers.comConfirm co-elution and evaluate matrix effects during method validation. waters.comscispace.com
Internal Standard Purity (presence of unlabeled analyte) simbecorion.comVerify the isotopic and chemical purity of the internal standard. lgcstandards.comsimbecorion.com
Label Stability (H/D exchange) acanthusresearch.comAssess label stability under the conditions of the bioanalytical method. waters.com
Cost and Availability hilarispublisher.comscispace.comConsider the cost-effectiveness of different isotopic labeling strategies.

By adhering to these theoretical and methodological considerations, researchers can effectively utilize deuterium-labeled internal standards like 4-Aminoantipyrine-D3 to achieve accurate and precise quantification in complex bioanalytical matrices.

Emerging Research Avenues and Future Perspectives for 4 Aminoantipyrine D3 Research

Integration with High-Throughput Analytical Platforms

The demand for rapid and reliable analysis of large numbers of samples has led to the rise of high-throughput screening (HTS) platforms, particularly those coupled with mass spectrometry (MS). nih.gov In this context, deuterated internal standards are indispensable for ensuring precision and accuracy. clearsynth.com 4-Aminoantipyrine-D3 is ideally suited for integration into HTS workflows for several reasons.

When analyzing complex biological matrices, such as plasma or serum, matrix effects can cause ion suppression or enhancement, leading to inaccurate quantification. clearsynth.comresolvemass.ca As an internal standard, this compound is added to samples at a known concentration. adventchembio.com Because it is chemically and structurally almost identical to the non-labeled analyte, it experiences the same matrix effects and variations during sample preparation and injection. adventchembio.commedchemexpress.com By normalizing the signal of the analyte to that of the deuterated standard, these variations can be effectively corrected, which is crucial for the robustness required in HTS. clearsynth.comnih.gov

Direct infusion mass spectrometry (DI-MS) is an HTS technique that omits the time-consuming liquid chromatography (LC) step. nih.gov The use of deuterated standards like this compound is critical in DI-MS/MS to correct for variations in injection volume and ion suppression, enabling rapid and reproducible screening of samples. nih.gov This approach could be applied, for instance, in large-scale pharmacokinetic studies tracking the metabolism of metamizole (B1201355) to 4-aminoantipyrine (B1666024).

Analytical PlatformRole of this compoundBenefit
LC-MS/MS Internal StandardCorrects for matrix effects, improves accuracy and precision of quantification. clearsynth.comadventchembio.comresolvemass.ca
High-Throughput Screening (HTS) Internal StandardEnables robust, reliable, and rapid analysis of large sample batches. nih.gov
Direct Infusion MS (DI-MS) Internal StandardCompensates for lack of chromatographic separation, correcting for ion suppression and injection variability. nih.gov
Isotope Dilution Analysis StandardProvides the basis for highly accurate quantification by creating a calibration curve using the isotope-labeled compound. adventchembio.com

Novel Applications in Metabolomics and Proteomics Research

Metabolomics and proteomics are powerful "omics" technologies that aim to comprehensively identify and quantify all metabolites and proteins in a biological system. nih.govrevespcardiol.org These fields rely heavily on high-resolution mass spectrometry, and the use of stable isotope-labeled internal standards is fundamental for achieving accurate quantitative data. nih.govmedchemexpress.com

4-Aminoantipyrine is a metabolite found in humans exposed to certain pharmaceutical compounds. hmdb.ca Therefore, this compound serves as an ideal internal standard for targeted metabolomic studies aiming to quantify this specific metabolite in biofluids like blood or urine. medchemexpress.comhmdb.ca Integrated analysis of metabolomics and proteomics data can reveal dysregulated biochemical pathways in diseases. nih.govfrontiersin.org Accurate quantification of metabolites like 4-aminoantipyrine, facilitated by its deuterated analog, is a key component of constructing these reliable multi-omics networks. nih.gov

Beyond its use in quantifying its direct counterpart, this compound can be explored in broader applications. The parent compound, 4-aminoantipyrine, is a well-established reagent used in peroxidase-coupled assays to detect hydrogen peroxide, a key reactive oxygen species. juniperpublishers.comnih.gov This reaction is used to quantify the activity of various oxidases that produce hydrogen peroxide. Future proteomics and metabolomics research could leverage this compound in kinetic studies to probe enzyme mechanisms. By comparing the reaction rates of the deuterated and non-deuterated forms, researchers could investigate the kinetic isotope effect (KIE) of peroxidase enzymes, providing deeper mechanistic insights into their function in both healthy and diseased states. researchgate.net

Advancements in Automated Synthesis and Purification of Deuterated Compounds

The growing demand for deuterated compounds in pharmaceutical and research settings has spurred significant innovation in their synthesis. nih.govresearchgate.netresearchgate.net Traditional methods often involved multi-step syntheses starting from already deuterated precursors. rsc.org Modern approaches focus on direct and selective replacement of hydrogen with deuterium (B1214612) in the final molecule, a process known as hydrogen isotope exchange (HIE). researchgate.netresearchgate.net

Recent breakthroughs include:

Transition-Metal Catalysis : Iridium and palladium-based catalysts have been developed for highly selective ortho-directed HIE on aromatic rings, a method applicable to the synthesis of compounds like this compound. acs.orgresearchgate.net

Photocatalysis : Visible-light photocatalysis has emerged as a powerful technique for deuteration under mild conditions, offering excellent site selectivity. rsc.org This method can be applied to a wide range of organic molecules, including pharmaceutical compounds. rsc.org

Enzymatic Synthesis : Biocatalytic methods, using enzymes like engineered photodecarboxylases, are being developed for the stereoselective synthesis of deuterated compounds. nih.gov

Automated Platforms : The integration of these advanced catalytic methods into automated synthesis platforms is a key area of development. Such systems, potentially involving flow chemistry, would allow for the rapid, efficient, and scalable production of deuterated standards like this compound, making them more accessible for research. researchgate.net

These advancements promise to reduce the cost and complexity of producing high-purity deuterated compounds, facilitating their broader use in all areas of chemical and biological research. zeochem.com

Synthesis TechniqueDescriptionRelevance to this compound
Hydrogen Isotope Exchange (HIE) Direct replacement of C-H bonds with C-D bonds using a deuterium source (e.g., D₂O) and a catalyst. researchgate.netresearchgate.netEfficient method for introducing deuterium into the aromatic or methyl groups.
Transition-Metal Catalysis Use of metals like Iridium, Palladium, or Ruthenium to direct the specific location of deuteration. researchgate.netacs.orgAllows for precise, regioselective labeling of the molecule.
Visible-Light Photocatalysis Uses light energy to drive the deuteration reaction under mild conditions. rsc.orgAn emerging green chemistry approach for efficient labeling.
Biocatalysis/Enzymatic Methods Employs enzymes to perform stereospecific deuteration reactions. nih.govOffers potential for creating highly specific and complex deuterated molecules.

Expansion into New Areas of Mechanistic Chemical Biology and Environmental Chemistry

The unique properties of this compound position it as a valuable tool for expanding research in mechanistic chemical biology and environmental chemistry.

Mechanistic Chemical Biology: 4-Aminoantipyrine is a key reagent in the Trinder reaction, a common colorimetric method used to measure hydrogen peroxide produced by enzymatic reactions. chemicalbook.comjuniperpublishers.com In this assay, horseradish peroxidase (HRP) catalyzes the oxidative coupling of 4-aminoantipyrine with a phenol (B47542) or aniline (B41778) derivative to produce a colored quinoneimine dye. nih.gov By using this compound in place of its non-deuterated counterpart, researchers can investigate the reaction mechanism in detail. Observing a kinetic isotope effect would provide strong evidence for the role of specific C-H bond cleavages in the rate-determining step of the enzymatic cycle, offering fundamental insights into peroxidase function. researchgate.net

Environmental Chemistry: Phenolic compounds are common environmental pollutants originating from industrial processes. juniperpublishers.comacs.org The 4-aminoantipyrine method has been a standard for the colorimetric determination of total phenols in water for decades. chemicalbook.comjuniperpublishers.comacs.org However, modern environmental analysis relies on more sensitive and specific techniques like gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS for identifying and quantifying individual phenolic compounds at trace levels. asme.org In these advanced methods, this compound is an essential tool. It can be used as an internal standard for the precise quantification of its parent compound, which may be present as a pharmaceutical pollutant itself, or for other analytes in complex environmental matrices like wastewater or soil extracts. adventchembio.comasme.org The use of isotope dilution mass spectrometry with this compound as the standard ensures the highest level of accuracy, which is critical for regulatory monitoring and environmental remediation studies. adventchembio.com

Q & A

Basic Research Questions

Q. What is the role of 4-Aminoantipyrine-D3 in enzymatic glucose assays, and how does its deuterated structure affect experimental outcomes?

  • Methodological Answer : this compound is a deuterated analog of 4-Aminoantipyrine (4-AAP), used as a chromogenic agent in glucose assays. In the presence of peroxidase and phenol, it forms a quinoneimine dye for spectrophotometric detection. The deuterium substitution reduces metabolic interference in isotopic labeling studies, improving signal specificity in mass spectrometry . For protocol optimization, ensure molar ratios of 4-AAP-D3:phenol:peroxidase are maintained at 1:1:0.05 to avoid signal saturation .

Q. How should researchers prepare and validate stock solutions of this compound for spectrophotometric assays?

  • Methodological Answer : Dissolve 4-AAP-D3 in deionized water (10 mM stock) and filter through a 0.22 µm membrane. Validate purity via HPLC (C18 column, acetonitrile/water 60:40 mobile phase) and confirm deuterium incorporation using LC-MS (positive ion mode, m/z 208.2 for D3 vs. 205.2 for non-deuterated). Cross-check against USP 29/30 pharmacopeial standards for absorbance maxima (505–510 nm) .

Q. What are the critical stability considerations for this compound under varying storage conditions?

  • Methodological Answer : Store lyophilized 4-AAP-D3 at –20°C in amber vials to prevent photodegradation. Aqueous solutions are stable for 48 hours at 4°C but degrade at pH <5 due to hydrolysis. Monitor via UV-Vis spectroscopy; a >5% absorbance drop at 265 nm indicates decomposition .

Advanced Research Questions

Q. How does deuterium substitution in 4-AAP-D3 influence reaction kinetics in oxidative coupling assays?

  • Methodological Answer : Kinetic isotope effects (KIEs) reduce reaction rates by 10–15% compared to non-deuterated 4-AAP. Use stopped-flow spectrophotometry to measure rate constants (k₁ for phenol binding and k₂ for dye formation). For 4-AAP-D3, typical k₁ = 1.2×10³ M⁻¹s⁻¹ and k₂ = 2.8×10⁻² s⁻¹ at pH 7.4, reflecting slower H-abstraction due to D–O bond strength .

Q. What strategies mitigate cross-reactivity when using 4-AAP-D3 in complex matrices (e.g., biological fluids)?

  • Methodological Answer : Implement solid-phase extraction (SPE) with C18 cartridges pre-washed with methanol/water (70:30). For serum/plasma, precipitate proteins with acetonitrile (2:1 v/v) before SPE. Validate selectivity via spike-recovery tests (85–110% recovery) and LC-MS/MS to distinguish 4-AAP-D3 from endogenous interferents .

Q. How can computational modeling (DFT) optimize derivatization pathways for 4-AAP-D3-based probes?

  • Methodological Answer : Use Gaussian 09 with B3LYP/6-31G(d) basis set to model electronic transitions and bond dissociation energies. For example, DFT studies show that Schiff base formation between 4-AAP-D3 and aldehydes is favored at εHOMO = –5.2 eV, enabling rational design of pH-sensitive probes .

Q. What are the limitations of 4-AAP-D3 in detecting phenolic environmental contaminants, and how can they be addressed?

  • Methodological Answer : 4-AAP-D3 exhibits low sensitivity for halogenated phenols (e.g., pentachlorophenol). Enhance detection via micellar-assisted preconcentration (cloud point extraction with Triton X-114) or coupling with molecularly imprinted polymers (MIPs) targeting specific contaminants. Limit of detection (LOD) improvements from 1 µM to 50 nM have been reported .

Data Contradictions and Resolution

Q. Discrepancies in reported molar extinction coefficients for 4-AAP-D3-derived dyes: How to reconcile these?

  • Resolution : Variations arise from buffer composition (e.g., phosphate vs. Tris-HCl) and peroxidase sources (horseradish vs. microbial). Standardize assays using 50 mM phosphate buffer (pH 7.0) and HRP (Type VI-A, 250 U/mg). Reported ε values range 6,200–6,800 M⁻¹cm⁻¹; validate against NIST-traceable phenol standards .

Key Research Gaps

  • Isotope Effects in Biological Systems : Limited data on 4-AAP-D3’s pharmacokinetics in vivo.
  • Multiplexed Detection : Integration with microfluidics for simultaneous phenolic compound quantification remains underexplored.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.